4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide
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Overview
Description
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with a benzene sulfonamide group, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
The synthesis of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide involves several steps. One common method includes the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of amine derivatives.
Common reagents used in these reactions include CuCl, NaClO2, TEMPO, and hydride donors. The major products formed from these reactions are carboxamide and amine derivatives .
Scientific Research Applications
4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, leading to the disruption of kinase-mediated signaling pathways . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide include:
4-Amino-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound is a purine nucleoside analog with anticancer activity.
4-Amino-5-cyano-1-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Another purine nucleoside analog with biochemical and anticancer properties.
The uniqueness of this compound lies in its benzene sulfonamide group, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10N6O2S |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
4-(2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N6O2S/c14-5-8-6-17-12-10(8)11(18-13(15)19-12)7-1-3-9(4-2-7)22(16,20)21/h1-4,6H,(H2,16,20,21)(H3,15,17,18,19) |
InChI Key |
MPTGZYHKBIOUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CNC3=NC(=N2)N)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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